

# **Eprodisate and its Synonyms in Scientific Literature: An In-depth Technical Guide**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Eprodisate**, a therapeutic agent investigated for the treatment of Amyloid A (AA) amyloidosis. The document details its synonyms in scientific literature, mechanism of action, key clinical trial data, and the underlying pathological pathways.

## Synonyms and Chemical Identifiers for Eprodisate

**Eprodisate** is known by several names and identifiers in scientific and clinical contexts. A clear understanding of these synonyms is crucial for a comprehensive literature search and accurate identification of the compound.

| Category            | Synonym/Identifier             |
|---------------------|--------------------------------|
| Chemical Name       | 1,3-propanedisulfonic acid     |
| Salt Form           | Eprodisate disodium            |
| Brand Name          | Kiacta                         |
| Company Code Name   | NC-503                         |
| CAS Registry Number | 21668-77-9 (for the acid form) |



**Eprodisate** is the non-proprietary name for the active compound, while "**Eprodisate** disodium" refers to the salt form used in clinical formulations.[1][2] "Kiacta" was the proposed brand name for the drug.[1] The code "NC-503" was used during its development phase.[3]

#### **Mechanism of Action**

**Eprodisate** is a small, negatively charged molecule designed to mimic the structure of heparan sulfate, a type of glycosaminoglycan (GAG).[3] Its therapeutic effect is based on its ability to competitively inhibit the interaction between serum amyloid A (SAA) protein and GAGs on the cell surface and in the extracellular matrix.[3] This interaction is a critical step in the pathogenesis of AA amyloidosis, as it is believed to promote the polymerization of SAA fragments into insoluble amyloid fibrils. By binding to the GAG-binding sites on SAA, **Eprodisate** prevents this aggregation and subsequent deposition of amyloid fibrils in tissues, thereby aiming to slow the progression of organ damage, particularly in the kidneys.[2][3]

# Pathogenesis of AA Amyloidosis and Eprodisate's Point of Intervention

The development of AA amyloidosis is a multi-step process, and understanding this pathway is key to appreciating the therapeutic rationale for **Eprodisate**.





Click to download full resolution via product page

**Figure 1.** Pathogenesis of AA Amyloidosis and **Eprodisate**'s Mechanism of Action.



## **Key Clinical Trial Data**

The primary evidence for the clinical effects of **Eprodisate** comes from a multicenter, randomized, double-blind, placebo-controlled trial (NCT00035334) published by Dember et al. in the New England Journal of Medicine in 2007. This study evaluated the efficacy and safety of **Eprodisate** in patients with AA amyloidosis and kidney involvement.

## **Patient Disposition and Baseline Characteristics**

A total of 183 patients were enrolled and randomized to receive either **Eprodisate** or a placebo for 24 months. The baseline characteristics of the two groups were largely similar.

## **Efficacy Outcomes**

The primary composite endpoint of the study was the assessment of renal function or death. The results demonstrated a trend towards a reduction in disease progression in the **Eprodisate** group compared to the placebo group.

| Endpoint                                                                   | Eprodisate<br>(n=89) | Placebo (n=94)       | p-value | Hazard Ratio<br>(95% CI)  |
|----------------------------------------------------------------------------|----------------------|----------------------|---------|---------------------------|
| Disease<br>Worsened                                                        | 27% (24<br>patients) | 40% (38<br>patients) | 0.06    | 0.58 (0.37 to<br>0.93)[2] |
| Mean Decline in<br>Creatinine<br>Clearance<br>(mL/min/1.73 m²<br>per year) | 10.9                 | 15.6                 | 0.02    | N/A                       |
| Progression to End-Stage Renal Disease                                     | N/A                  | N/A                  | 0.20    | 0.54                      |
| Risk of Death                                                              | N/A                  | N/A                  | 0.94    | 0.95                      |

Disease worsening was defined as a doubling of the serum creatinine level, a reduction in creatinine clearance by 50% or more, progression to end-stage renal disease, or death.[2]



#### **Adverse Events**

The overall incidence of adverse events was similar between the **Eprodisate** and placebo groups. The majority of adverse events were of minor intensity.[4][5]

| Adverse Event Profile              | Eprodisate Group        | Placebo Group           |
|------------------------------------|-------------------------|-------------------------|
| At least one adverse event         | Nearly all participants | Nearly all participants |
| At least one serious adverse event | >33%                    | >33%                    |

## **Experimental Protocols**

The pivotal clinical trial for **Eprodisate** (NCT00035334) employed a rigorous methodology to assess its efficacy and safety.

## **Study Design**

This was a multicenter, randomized, double-blind, placebo-controlled trial. A total of 183 patients from 27 centers were randomly assigned to receive either **Eprodisate** or a placebo for a duration of 24 months.[2]

## **Inclusion and Exclusion Criteria**

- Inclusion Criteria: Patients with a diagnosis of AA amyloidosis confirmed by biopsy and evidence of kidney involvement.
- Exclusion Criteria: Patients with other forms of amyloidosis or other causes of renal dysfunction.

## **Dosing**

The dosage of **Eprodisate** was adjusted based on the patient's renal function, as measured by creatinine clearance. The study drug was administered orally twice daily.

## **Efficacy and Safety Assessments**



- Primary Endpoint: A composite measure of renal function (doubling of serum creatinine or a 50% reduction in creatinine clearance) or death.[2]
- Secondary Endpoints: Included the rate of decline in creatinine clearance and progression to end-stage renal disease.
- Safety Monitoring: Adverse events were recorded throughout the study.

## **Experimental Workflow**

The workflow for the pivotal clinical trial of **Eprodisate** followed a structured process from patient recruitment to data analysis.





Click to download full resolution via product page

Figure 2. Workflow of the Pivotal Eprodisate Clinical Trial.

### Conclusion

**Eprodisate**, also known as 1,3-propanedisulfonic acid, Kiacta, and NC-503, represents a targeted therapeutic approach for AA amyloidosis by inhibiting the crucial interaction between SAA and GAGs. Clinical trial data suggests that **Eprodisate** can slow the decline of renal function in patients with AA amyloidosis, although it did not demonstrate a significant effect on progression to end-stage renal disease or mortality. This technical guide provides a



foundational understanding of **Eprodisate** for researchers and professionals in the field of drug development for amyloid diseases. Further research and development in this area are warranted to build upon these findings and address the unmet medical needs of patients with AA amyloidosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Review of eprodisate for the treatment of renal disease in AA amyloidosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eprodisate for the treatment of renal disease in AA amyloidosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of eprodisate for the treatment of renal disease in AA amyloidosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eprodisate slows kidney decline in amyloid A amyloidosis PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adverse events in phase-I studies: a report in 1015 healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Eprodisate and its Synonyms in Scientific Literature: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200699#synonyms-for-eprodisate-in-scientific-literature]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com